

Kinases inhibited by TG-100435: Src, Lyn, Abl, Yes, Lck, and EphB4

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An In-depth Technical Guide to the Kinase Inhibitor TG-100435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-targeted tyrosine kinase inhibitor, **TG-100435**. The focus is on its inhibitory action against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases, crucial players in various signaling pathways implicated in cancer and other diseases.

Introduction

TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It has demonstrated significant inhibitory activity against several key kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] A notable characteristic of **TG-100435** is its metabolism into an active N-oxide metabolite, TG100855, which exhibits 2 to 9 times greater potency than the parent compound.[2] This guide delves into the quantitative inhibition data, experimental protocols for kinase activity assessment, and the signaling pathways modulated by these kinases.

Data Presentation: Inhibitory Activity of TG-100435

The inhibitory potency of **TG-100435** against its target kinases is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data.



Kinase	Inhibition Constant (Ki)
Src	13 - 64 nM[1][2]
Lyn	13 - 64 nM[1][2]
Abl	13 - 64 nM[1][2]
Yes	13 - 64 nM[1][2]
Lck	13 - 64 nM[1][2]
EphB4	13 - 64 nM[1][2]

Experimental Protocols

The characterization of kinase inhibitors like **TG-100435** relies on robust and reproducible experimental assays. Below are detailed methodologies for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the inhibitory effect of **TG-100435** on the enzymatic activity of a target kinase.

Materials:

- Purified recombinant kinase (e.g., Src, Lyn, Abl, Yes, Lck, or EphB4)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
- TG-100435 stock solution (in DMSO)



- Detection reagent (e.g., ADP-Glo[™], HTRF®, or radio-labeled [y-³²P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader (Luminometer, Fluorometer, or Scintillation counter)

Procedure:

- Compound Preparation: Prepare a serial dilution of TG-100435 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Reaction Setup:
 - Add the diluted TG-100435 or vehicle control (DMSO) to the microplate wells.
 - Add the purified kinase enzyme to each well.
 - Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
- · Initiation of Kinase Reaction:
 - Prepare a solution of substrate and ATP in the assay buffer.
 - Add the substrate/ATP mixture to each well to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Termination and Detection:
 - Stop the reaction using a suitable method (e.g., adding a stop solution like EDTA or by proceeding directly to the detection step).
 - Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).
- Data Analysis:

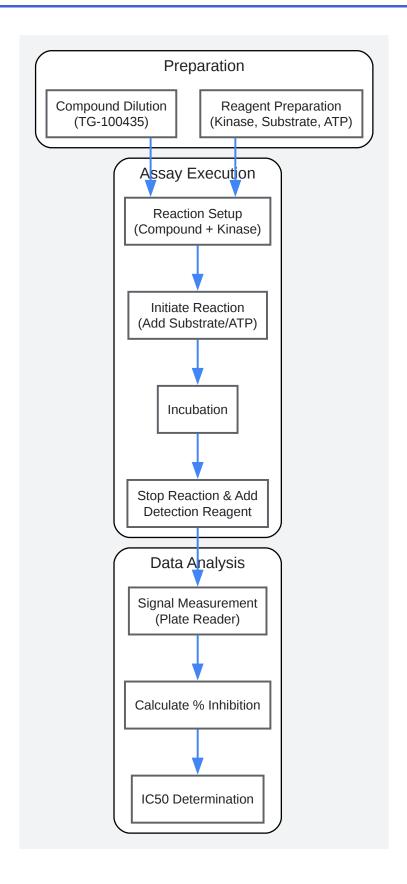
Foundational & Exploratory





- Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
- Calculate the percentage of kinase inhibition for each TG-100435 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Biochemical Kinase Inhibition Assay Workflow.



Cell-Based Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of **TG-100435** on a specific kinase within a cellular context.

Objective: To measure the effect of **TG-100435** on the phosphorylation of a downstream substrate of the target kinase in intact cells.

Materials:

- Cell line expressing the target kinase (e.g., cancer cell line with activated Src signaling)
- · Cell culture medium and supplements
- TG-100435 stock solution (in DMSO)
- Stimulant (if required to activate the signaling pathway, e.g., growth factor)
- Lysis buffer
- Phospho-specific antibody for the downstream substrate
- Total protein antibody for the downstream substrate
- Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
- Detection reagents (e.g., ECL for Western blotting, or reagents for ELISA)
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.
- Compound Treatment: Treat the cells with various concentrations of TG-100435 or vehicle control (DMSO) for a specified duration.
- Pathway Stimulation (if applicable): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period to induce kinase activation and substrate



phosphorylation.

- Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer to extract cellular proteins.
- Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
- · Detection of Phosphorylation:
 - Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.
 - Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) reagent.
 - Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to normalize the data.

ELISA:

 Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

• Data Analysis:

- Quantify the band intensity (Western blot) or the ELISA signal.
- Normalize the phospho-protein signal to the total protein signal.
- Calculate the percentage of inhibition of phosphorylation for each TG-100435 concentration.



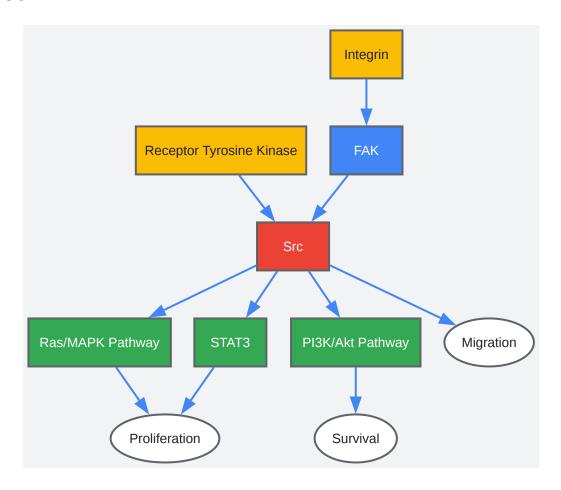
 Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways

The kinases inhibited by **TG-100435** are integral components of complex signaling networks that regulate cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of **TG-100435**.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling downstream of receptor tyrosine kinases and integrins.[3] Its activation leads to cascades that promote cell survival, mitogenesis, and cytoskeletal reorganization, which are critical for cell migration and invasion.[3]



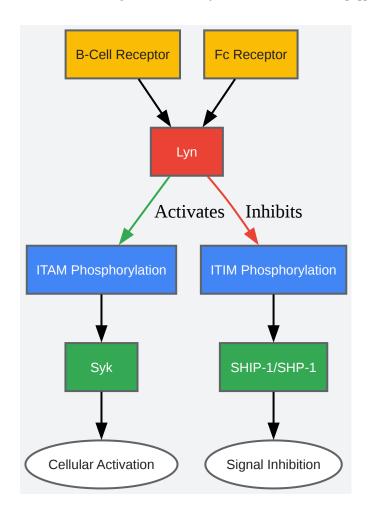
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Simplified Src Signaling Pathway.

Lyn Signaling Pathway

Lyn, a member of the Src family of kinases, has a dual role in immune cell signaling, participating in both activating and inhibitory pathways.[4] It is crucial for B-cell receptor signaling and is also involved in the regulation of myeloid cell function.[4][5]



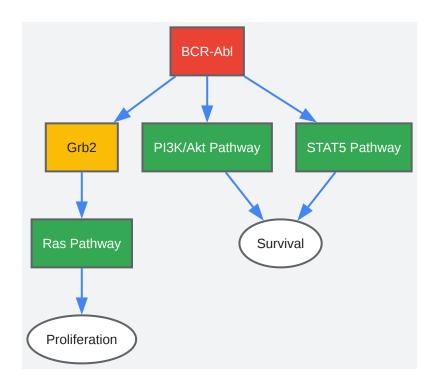
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Dual Role of Lyn in Immune Signaling.

Abl Signaling Pathway

Abl is a non-receptor tyrosine kinase involved in regulating cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).[6][7]





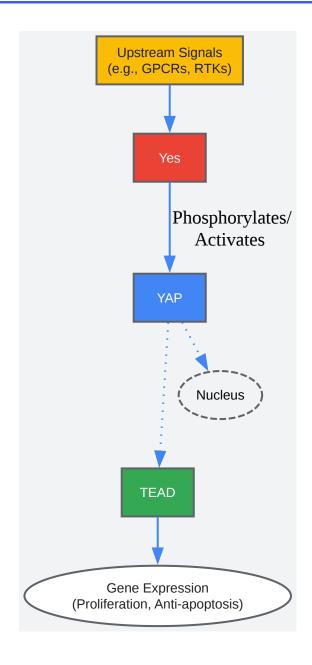
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BCR-Abl Signaling in CML.

Yes Signaling Pathway

Yes, another member of the Src family, is ubiquitously expressed and participates in various cellular processes. It is a component of the Hippo signaling pathway, where it can influence the activity of the transcriptional co-activator YAP.[8][9][10]





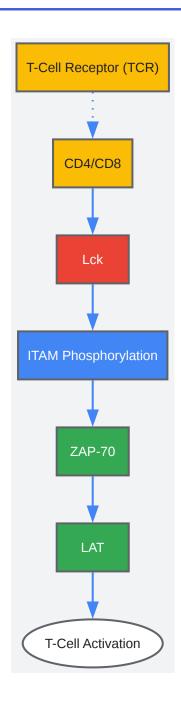
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Role of Yes in the Hippo-YAP Pathway.

Lck Signaling Pathway

Lck is a tyrosine kinase predominantly found in T-lymphocytes and is crucial for T-cell receptor (TCR) signaling.[11][12] It initiates the signaling cascade upon TCR engagement, leading to T-cell activation, proliferation, and differentiation.[11][13]





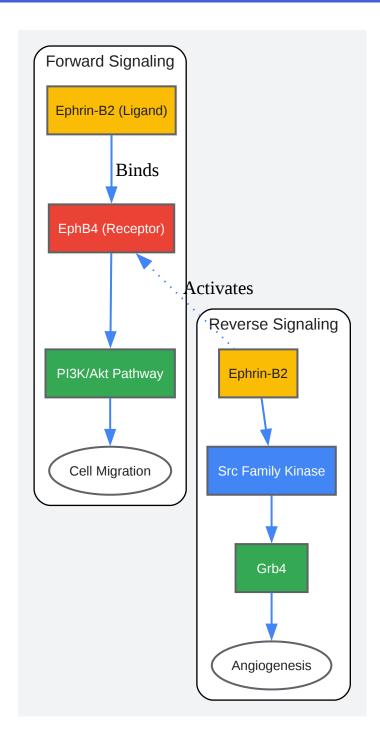
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Lck in T-Cell Receptor Signaling.

EphB4 Signaling Pathway

EphB4 is a receptor tyrosine kinase that, upon binding to its ephrin-B2 ligand on adjacent cells, mediates bidirectional signaling.[14] This pathway is critical for embryonic development, particularly in the formation of the cardiovascular system, and is also implicated in angiogenesis.[15][16]





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EphB4 Bidirectional Signaling.

Conclusion

TG-100435 is a potent inhibitor of a specific panel of tyrosine kinases that are key nodes in various oncogenic and inflammatory signaling pathways. The data and protocols presented in



this guide offer a foundational resource for researchers and drug development professionals working on the preclinical and clinical evaluation of **TG-100435** and other related kinase inhibitors. The provided diagrams of the signaling pathways offer a visual framework for understanding the potential downstream consequences of inhibiting these kinases. Further research into the precise inhibitory constants and the cellular effects of **TG-100435** will continue to refine our understanding of its therapeutic potential.

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